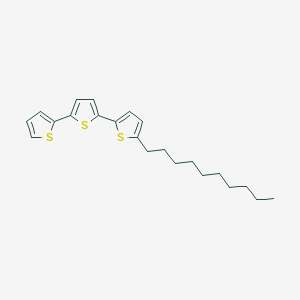![molecular formula C12H20O4 B12551357 Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate CAS No. 143664-06-6](/img/structure/B12551357.png)
Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate is an organic compound with a complex structure that includes ester and alkene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate typically involves esterification reactions. One common method is the Fischer esterification, where an alcohol reacts with an acid in the presence of an acid catalyst. For this compound, the starting materials would include an appropriate alcohol and acid, with the reaction conditions involving refluxing in the presence of a strong acid like sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium ethoxide (NaOEt) or other nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The alkene group can also undergo addition reactions, making the compound versatile in different pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetoacetate: Similar in structure but lacks the alkene group.
Methyl Butyrate: Another ester with a simpler structure.
Ethyl 3-[(acetyloxy)methyl]-4,5,6,7,8,9,10,11,12,13-deca hydro-2H-cyclododeca[c]pyrrole-1-carboxylate: A more complex ester with additional ring structures
Properties
CAS No. |
143664-06-6 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
ethyl 3-(acetyloxymethyl)-5-methylhex-2-enoate |
InChI |
InChI=1S/C12H20O4/c1-5-15-12(14)7-11(6-9(2)3)8-16-10(4)13/h7,9H,5-6,8H2,1-4H3 |
InChI Key |
JJWFDWMNFMFZJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(CC(C)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
![4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl](/img/structure/B12551280.png)
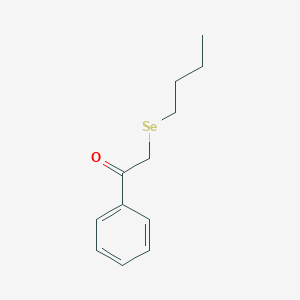
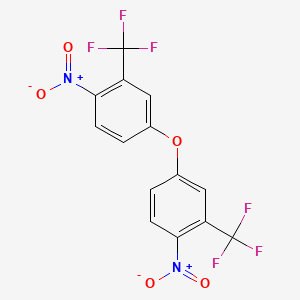
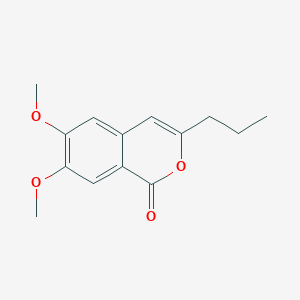
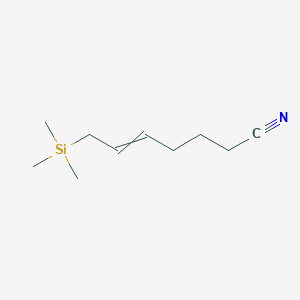


![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)
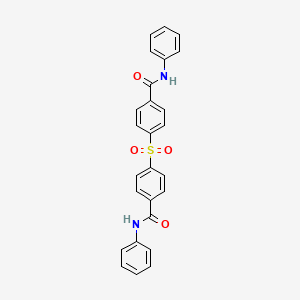
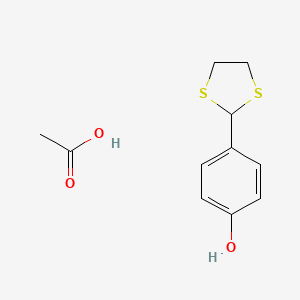

(prop-2-en-1-yl)silane](/img/structure/B12551378.png)
